REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[N:5]=[C:4]1[CH:18]1[CH2:23][CH2:22][N:21](C(OCCCC)=O)[CH2:20][CH2:19]1>C(Cl)Cl>[ClH:1].[ClH:1].[CH3:2][N:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:15])([F:17])[F:16])[CH:9]=2)[N:5]=[C:4]1[CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1 |f:3.4.5|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
butyl 4-(1-methyl-4-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NC(=C1)C1=CC(=CC=C1)C(F)(F)F)C1CCN(CC1)C(=O)OCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CN1C(=NC(=C1)C1=CC(=CC=C1)C(F)(F)F)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |